molecular formula C13H10N2 B057529 2-Phenylbenzimidazole CAS No. 716-79-0

2-Phenylbenzimidazole

Cat. No. B057529
CAS RN: 716-79-0
M. Wt: 194.23 g/mol
InChI Key: DWYHDSLIWMUSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Phenylbenzimidazole has been explored through various methods, including solvent-free reactions accelerated by microwave irradiation. For example, a synthesis approach involves reacting o-phenylenediamine with phenylacetic acid, catalyzed by HCl under microwave conditions, yielding 2-Phenylbenzimidazole with a high degree of purity and crystallinity (Yuan, 2008).

Molecular Structure Analysis

The molecular structure of 2-Phenylbenzimidazole has been characterized by various spectroscopic methods and crystallography, revealing its orthorhombic system and precise geometric parameters. This structural information is crucial for understanding the compound's chemical behavior and potential applications (Yuan, 2008).

Chemical Reactions and Properties

2-Phenylbenzimidazole participates in numerous chemical reactions, forming various derivatives with potential biological and pharmacological activities. The reactivity of 2-Phenylbenzimidazole is a key area of study for developing new compounds with desired properties and activities.

Physical Properties Analysis

The physical properties of 2-Phenylbenzimidazole, including its solubility, melting point, and stability, are essential for its application in different fields. These properties influence how the compound can be processed, stored, and utilized in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties of 2-Phenylbenzimidazole, such as its reactivity with other compounds, its acidity or basicity, and its ability to form complexes with metals, are fundamental aspects of its chemistry. These properties are explored to utilize 2-Phenylbenzimidazole in catalysis, materials science, and other areas of research.

Scientific Research Applications

  • Antitumor Agents : 2-Phenylbenzimidazole derivatives exhibit antitumor activity. They act as minimal DNA-intercalating agents with low DNA-binding constants and show potential against leukemia and other cancers due to their unique mechanism of action (Denny, Rewcastle, & Baguley, 1990).

  • Antiplasmodial Activity : Cyclometallated complexes of 2-phenylbenzimidazoles show enhanced antiplasmodial activity against the malaria parasite Plasmodium falciparum. These findings are significant for developing new antimalarial treatments (Rylands et al., 2019).

  • Antibacterial Properties : Polyhalogenated 2‐phenylbenzimidazoles have been synthesized and found effective against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These compounds represent a new class of potent antibacterial agents (Göker et al., 2016).

  • Antiviral Properties : Various 2-phenylbenzimidazole derivatives have shown antiviral activities against a range of RNA and DNA viruses, indicating their potential as leads for developing antiviral agents (Tonelli et al., 2010).

  • Chemical Synthesis : 2-Phenylbenzimidazole has been synthesized using high-temperature water, an environmentally friendly method that offers high yields and represents an advance in green chemistry (Dudd et al., 2003).

  • Inhibiting Golgi Compounds : 2-Phenylbenzimidazole compounds have been characterized for their activity against allergy and asthma, and more recently, for their action against the propagation of several virus types through an action on the host cell (Banie et al., 2007).

  • PDGF Receptor Inhibition : 1-Phenylbenzimidazoles, closely related to 2-phenylbenzimidazole, act as selective ATP-site inhibitors of the platelet-derived growth factor receptor, showing potential in cancer treatment (Palmer et al., 1998).

  • Toxicological Studies : Studies have explored the toxic effects of 2-phenylbenzimidazole in sheep when used as an anthelmintic, providing insights into its safety profile (Jones, Leaver, & Milne, 1965).

  • Fluorescence Spectroscopy : Research into the absorption and fluorescence spectra of 2-phenylbenzimidazole has contributed to the understanding of its molecular geometry and electronic states, useful in various spectroscopy applications (Mishra & Dogra, 1983).

  • Cancer Treatment and Tumor Angiogenesis : A study on 2-phenylbenzimidazole-5-sulphonic acid revealed its potential in inhibiting ovarian cancer cell responses and tumor angiogenesis, indicating its possible use in cancer treatment (Kim et al., 2020).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity. This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

properties

IUPAC Name

2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYHDSLIWMUSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052460
Record name 2-Phenylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenylbenzimidazole

CAS RN

716-79-0, 97542-80-8
Record name 2-Phenylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Phenylbenzimidazole was synthesized in a similar way to 2-mesityl-benzimidazole, except using benzoic acid instead of 2,4,6-trimethylbenzoic acid. Molar amounts of carboxylic acid and diamine used were as previously described to provide an off-white powder in 88% yield.
Name
2-mesityl-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylbenzimidazole
Reactant of Route 2
2-Phenylbenzimidazole
Reactant of Route 3
Reactant of Route 3
2-Phenylbenzimidazole
Reactant of Route 4
Reactant of Route 4
2-Phenylbenzimidazole
Reactant of Route 5
Reactant of Route 5
2-Phenylbenzimidazole
Reactant of Route 6
Reactant of Route 6
2-Phenylbenzimidazole

Citations

For This Compound
3,700
Citations
JJ Inbaraj, P Bilski, CF Chignell - Photochemistry and …, 2002 - Wiley Online Library
… The sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) is widely used in … Recently, the potential phototoxic activity of PBSA and its parent analog, 2-phenylbenzimidazole (…
Number of citations: 106 onlinelibrary.wiley.com
KKM Yusuff, R Sreekala - Thermochimica acta, 1990 - Elsevier
… THERMAL AND SPECTRAL STUDIES OF l-BENZYL-2PHENYLBENZIMIDAZOLE … of I-benzyl-2-phenylbenzimidazole … The derivative l-benzyl2-phenylbenzimidazole …
Number of citations: 120 www.sciencedirect.com
M Tonelli, M Simone, B Tasso, F Novelli, V Boido… - Bioorganic & medicinal …, 2010 - Elsevier
… The 2-phenylbenzimidazole derivatives synthesized in this work were evaluated for antiviral activity against ten RNA and DNA viruses. Among single-stranded, positive RNA viruses (…
Number of citations: 232 www.sciencedirect.com
Y Ji, L Zhou, Y Zhang, C Ferronato, M Brigante… - Water Research, 2013 - Elsevier
… In this work the photodegradation mechanism and pathways of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) were investigated under artificial solar irradiation with …
Number of citations: 84 www.sciencedirect.com
S Zhang, J Chen, X Qiao, L Ge, X Cai… - Environmental science & …, 2010 - ACS Publications
… functional theory (DFT) to predict and evaluate the photodegradation behavior and effects of water constituents, taking a sunscreen and personal care product 2-phenylbenzimidazole-5-…
Number of citations: 123 pubs.acs.org
A Al-Anazi, WH Abdelraheem, C Han… - Applied Catalysis B …, 2018 - Elsevier
… ( H O • ) to degrade a target pollutant, 2-phenylbenzimidazole-5-sulfonic acid (PBSA) in absence … for the effective degradation of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) in water. …
Number of citations: 158 www.sciencedirect.com
MAVR da Silva, MC Maria das Dores… - The Journal of Chemical …, 2005 - Elsevier
… using the literature values for the standard molar enthalpies of formation in the gaseous phase, registered in table 8, and the values measured in this work for 2-phenylbenzimidazole (…
Number of citations: 25 www.sciencedirect.com
J Westphal, K Kümmerer, O Olsson - Water research, 2020 - Elsevier
… Conventional treatment of GW does not fully eliminate micropollutants such as the UV filter substance 2-phenylbenzimidazole-5-sulfonic acid (PBSA). Photolysis has been proposed as …
Number of citations: 22 www.sciencedirect.com
C Stevenson, RJH Davies - Chemical research in toxicology, 1999 - ACS Publications
… Here, we report that 2-phenylbenzimidazole-5-sulfonic acid (PBSA), which is widely used … This property is also exhibited by the parent compound 2-phenylbenzimidazole (PBZ) and may …
Number of citations: 85 pubs.acs.org
Y Ji, L Zhou, C Ferronato, A Salvador, X Yang… - Applied Catalysis B …, 2013 - Elsevier
… The present study focuses on the kinetics and mechanism of photocatalytic degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) in illuminated TiO 2 …
Number of citations: 60 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.